N-(3-甲氧基苄基)-2-苯乙胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

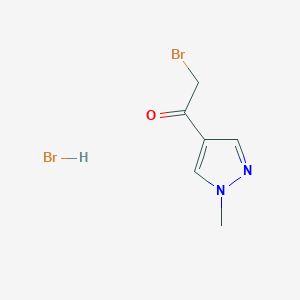

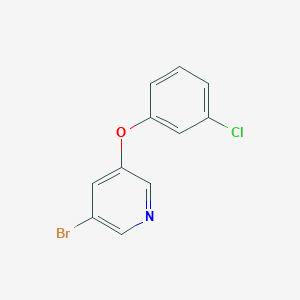

N-(3-Methoxybenzyl)-2-phenylethanamine hydrochloride, also known as MBPEA hydrochloride, is a novel and versatile compound used in a wide range of scientific research applications. It is a monoamine derivative of phenylethanamine and a member of the phenylethylamine class of compounds. MBPEA hydrochloride is an important reagent in the synthesis of a variety of compounds, and is used in many biochemical and physiological studies.

科学研究应用

1. 分析表征和鉴定

查普曼和阿瓦内斯(2015 年)进行了一项研究,以获取和比较各种迷幻苯乙胺的 H NMR 光谱,包括 N-(3-甲氧基苄基)-2-苯乙胺盐酸盐衍生物。这项研究对于法医和减少危害的组织来说非常重要,因为它提供了一系列光谱,可以帮助识别这些化合物 (查普曼和阿瓦内斯,2015)。

2. 受体结合谱

里克利等人(2015 年)的一项研究重点关注 NBOMe 药物的受体结合谱,NBOMe 药物是 N-(3-甲氧基苄基)-2-苯乙胺的衍生物。他们发现这些药物与血清素能受体有很强的相互作用,并显示出有效的 5-HT2A 受体激动剂作用。这项研究提供了对这些化合物的药理性质的见解 (里克利等人,2015)。

3. 致幻物质分析

祖巴、塞库拉和布切克(2013 年)使用各种分析方法鉴别和分析了 25C-NBOMe,这是一种源自 N-(3-甲氧基苄基)-2-苯乙胺的致幻物质。这项研究有助于了解此类物质的化学性质 (祖巴、塞库拉和布切克,2013)。

4. 化学合成和保护基策略

Horita 等人(1986 年)探索了化学合成中各种保护基的选择性脱保护,包括 4-甲氧基苄基(N-(3-甲氧基苄基)-2-苯乙胺的组成部分),用于羟基功能。这项研究与发展有机化学中的高效合成路线有关 (Horita 等人,1986)。

作用机制

Target of Action

The primary target of N-(3-Methoxybenzyl)-2-phenylethanamine hydrochloride, also known as N-[(3-methoxyphenyl)methyl]-2-phenylethanamine;hydrochloride, is the Fatty Acid Amide Hydrolase (FAAH) . FAAH is an integral membrane enzyme that breaks down fatty acid amides, including endocannabinoids, which are signaling molecules involved in a variety of physiological processes.

Mode of Action

N-(3-Methoxybenzyl)-2-phenylethanamine hydrochloride interacts with FAAH by inhibiting its activity . This inhibition is time-dependent and dose-dependent , suggesting that the compound may bind to FAAH in a manner that is either irreversible or slowly reversible . By inhibiting FAAH, the compound prevents the breakdown of endocannabinoids, leading to an increase in their levels.

Biochemical Pathways

The inhibition of FAAH affects the endocannabinoid system , a complex cell-signaling system involved in regulating a range of functions and processes, including sleep, mood, appetite, memory, and reproduction . Specifically, the compound’s action leads to an increase in endocannabinoid levels, which can modulate the release of neurotransmitters and promote analgesic, anti-inflammatory, or neuroprotective effects .

Pharmacokinetics

A related compound, n-3-methoxybenzyl-linoleamide, has been studied and found to have slow absorption and elimination rates in rats

Result of Action

The inhibition of FAAH by N-(3-Methoxybenzyl)-2-phenylethanamine hydrochloride leads to an increase in endocannabinoid levels. This can result in various molecular and cellular effects, depending on the specific endocannabinoid and its role in the body. For instance, increased endocannabinoid levels can modulate the release of neurotransmitters and promote analgesic, anti-inflammatory, or neuroprotective effects .

属性

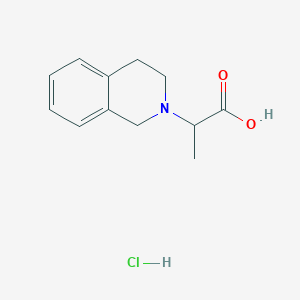

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-2-phenylethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO.ClH/c1-18-16-9-5-8-15(12-16)13-17-11-10-14-6-3-2-4-7-14;/h2-9,12,17H,10-11,13H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYTGYDICMOZSTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

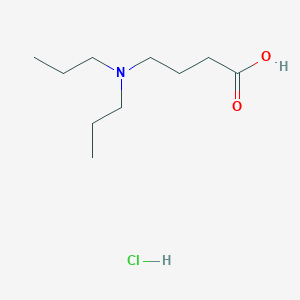

COC1=CC=CC(=C1)CNCCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.79 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1609396-13-5 |

Source

|

| Record name | Benzeneethanamine, N-[(3-methoxyphenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609396-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Benzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1373730.png)

![2-[5-(Piperidin-2-yl)-1,2,4-oxadiazol-3-yl]pyrimidine hydrochloride](/img/structure/B1373731.png)

![1,3-bis[2-(decyloxy)-2-oxoethyl]-2-methyl-1H-1,3-benzodiazol-3-ium chloride](/img/structure/B1373733.png)

![3-Bromo-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B1373734.png)

![1-{6-[(4-Isopropylphenyl)thio]pyridazin-3-yl}piperidine-4-carboxylic acid](/img/structure/B1373735.png)

![N-[(4-cyanophenyl)methanesulfonyl]-2-methyl-2-phenylpropanamide](/img/structure/B1373738.png)